
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: is a chemical compound characterized by its complex structure, which includes a piperazine ring, an azetidine ring, and a tert-butyl ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and azetidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves interactions with enzymes, receptors, or other biomolecules. The piperazine and azetidine rings play a crucial role in these interactions, influencing the compound's biological activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(piperazin-1-yl)propanoate: This compound is structurally similar but lacks the azetidine ring.
tert-Butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring.
tert-Butyl 3-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: This compound features a longer alkyl chain between the piperazine and piperidine rings.
Uniqueness: The presence of the azetidine ring in tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride distinguishes it from similar compounds, contributing to its unique chemical and biological properties.
Propriétés
Numéro CAS |
2061980-49-0 |
|---|---|
Formule moléculaire |
C12H24ClN3O2 |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
Clé InChI |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


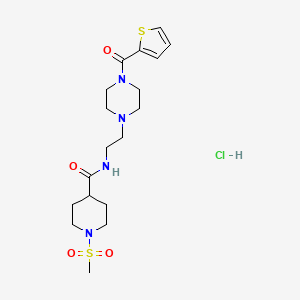
![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)
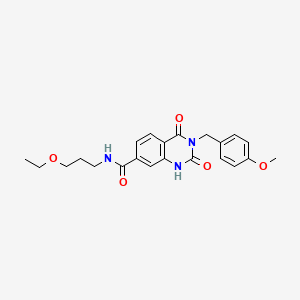
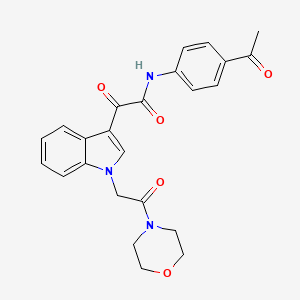

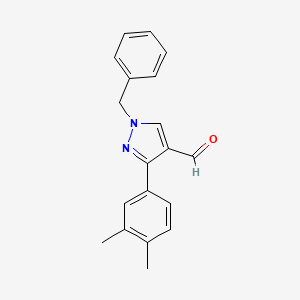
![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2926791.png)
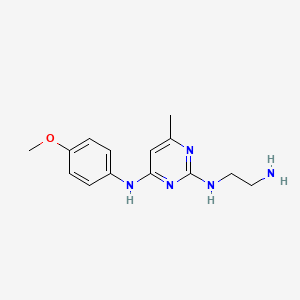
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)
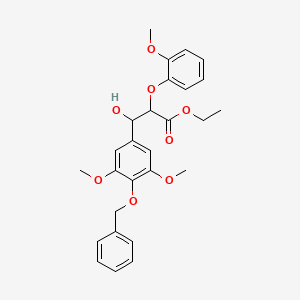
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
